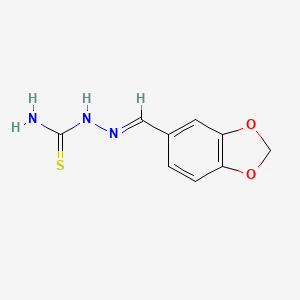

1,3-Benzodioxole-5-carbaldehyde thiosemicarbazone

Description

Piperonal thiosemicarbazone (PTSC) is a Schiff base derived from the condensation of piperonal (1,3-benzodioxole-5-carbaldehyde) and thiosemicarbazide. Its structure, [(E)-1,3-benzodioxol-5-ylmethylideneamino]thiourea, features a planar benzodioxole ring system conjugated with a thiosemicarbazone moiety, enabling π-π stacking and hydrogen-bonding interactions . PTSC and its derivatives are notable for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The compound’s crystal structure, reported in the Cambridge Structural Database (CSD), shows variations in substituents (e.g., methyl, nitro, or phenyl groups) at the imine (N–H) and amidic (S–H) positions, influencing supramolecular arrangements and activity . PTSC has also been utilized in organometallic complexes, such as ruthenium-arene derivatives, which exhibit enhanced bioactivity .

Properties

IUPAC Name |

(1,3-benzodioxol-5-ylmethylideneamino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c10-9(15)12-11-4-6-1-2-7-8(3-6)14-5-13-7/h1-4H,5H2,(H3,10,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZMHSMUMPMPMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-85-9 | |

| Record name | 2-(1,3-Benzodioxol-5-ylmethylene)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5351-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarbothioamide, 2-(1,3-benzodioxol-5-ylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1,3-benzodioxol-5-ylformaldehyde) thiosemicarbazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reagents and Reaction Conditions

-

Piperonal : 1 equivalent (typically 1.5–2.0 g scale)

-

Thiosemicarbazide derivatives : 1 equivalent (N-substituted: H, methyl, ethyl, phenyl)

-

Solvent : Absolute ethanol (80 mL per 1 g of piperonal)

-

Catalyst : Glacial acetic acid (3–5 drops)

-

Temperature : Reflux (78–80°C)

-

Duration : 3–4 hours

Stepwise Procedure

-

Reaction Setup : Piperonal and the respective thiosemicarbazide are suspended in anhydrous ethanol. Glacial acetic acid is added to protonate the carbonyl oxygen, facilitating nucleophilic attack by the thiosemicarbazide’s terminal amine.

-

Reflux : The mixture is heated under reflux for 3–4 hours, during which the solution transitions from clear to a pale yellow suspension, indicating imine (C=N) bond formation.

-

Workup : The reaction is cooled to room temperature, and the precipitate is filtered using a sintered glass crucible.

-

Purification : The crude product is washed sequentially with cold ethanol and diethyl ether to remove unreacted starting materials and acetic acid.

-

Drying : The purified solid is air-dried under vacuum for 24 hours, yielding a crystalline product.

Structural Variations

The N(4)-substituent on the thiosemicarbazide dictates the ligand’s electronic and steric properties. Common derivatives include:

-

Piperonal thiosemicarbazone (HpTSC) : Unsubstituted (R = H)

-

N-Methyl-piperonal thiosemicarbazone (MepTSC) : R = CH₃

-

N-Ethyl-piperonal thiosemicarbazone (EtpTSC) : R = C₂H₅

-

N-Phenyl-piperonal thiosemicarbazone (PhpTSC) : R = C₆H₅

Table 1: Synthesis Parameters for N-Substituted Piperonal Thiosemicarbazones

Microwave-Assisted Synthesis

While conventional reflux remains the standard, recent advancements have introduced microwave-assisted techniques to accelerate the synthesis of metal complexes incorporating piperonal thiosemicarbazones. Although primarily applied to ruthenium coordination compounds, this method highlights potential adaptations for ligand synthesis:

Protocol for Ligand Synthesis (Hypothetical Extension)

-

Reagent Mixing : Piperonal and thiosemicarbazide are dissolved in a polar solvent (e.g., ethylene glycol).

-

Microwave Irradiation : The mixture is subjected to microwave heating (150°C, 5 minutes) under argon.

-

Precipitation : The product is isolated via addition of a non-polar solvent (e.g., diethyl ether).

Advantages :

Characterization and Validation

Post-synthesis analysis ensures structural fidelity and purity. Key techniques include:

Spectroscopic Methods

X-ray Crystallography

Single-crystal X-ray diffraction of PhpTSC derivatives reveals a planar geometry with bond lengths of 1.28–1.30 Å (C=N) and 1.68–1.70 Å (C=S), consistent with delocalized π-electron systems.

Table 2: Comparative Crystallographic Data for [(η⁶-p-cymene)Ru(pPhTSC)Cl]Cl

| Parameter | Value |

|---|---|

| C=N Bond Length | 1.29 Å |

| C=S Bond Length | 1.69 Å |

| Ru–S Bond Distance | 2.32 Å |

| Crystal System | Monoclinic |

Mechanistic Insights and Optimization

The condensation proceeds via a nucleophilic addition-elimination mechanism:

-

Protonation : Acetic acid protonates piperonal’s carbonyl oxygen, increasing electrophilicity.

-

Nucleophilic Attack : The thiosemicarbazide’s terminal amine attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Dehydration : Loss of water yields the conjugated imine-thioamide structure.

Yield Optimization Strategies :

-

Stoichiometry : A 1:1 molar ratio minimizes side products.

-

Solvent Choice : Ethanol balances solubility and polarity, though DMF may enhance rates for bulky substituents.

-

Catalyst Loading : Excess acetic acid (>5 drops) risks esterification byproducts.

Applications and Implications

The synthetic accessibility of piperonal thiosemicarbazone underpins its utility in:

-

Anticancer Agents : Ru(II)-arene complexes exhibit IC₅₀ values of 7–159 μM against colon cancer cells.

-

Antibacterial Activity : Gram-positive pathogens (e.g., Staphylococcus aureus) show MIC values as low as 10 μM.

-

Catalytic Inhibition : Blocks human topoisomerase II at 20 μM, preventing DNA replication .

Chemical Reactions Analysis

Metal Complex Formation

Piperonal thiosemicarbazones act as bidentate ligands, coordinating via the imine nitrogen (N) and thione sulfur (S) atoms. They form stable complexes with transition metals, including Ru(II), Ni(II), Cu(II), and Cd(II) .

Ruthenium(II) Complexes

Synthesis:

-

Precursor: [(η⁶-p-cymene)RuCl₂]₂

-

Stoichiometry: 1:1 (ligand:metal)

Representative Complexes:

| Complex | Structure | DNA Binding (Kₐ, M⁻¹) | Topoisomerase II Inhibition (IC₅₀, μM) |

|---|---|---|---|

| [(η⁶-p-cymene)Ru(PhTSC)Cl]Cl | Octahedral | 4.07 × 10³ | 20 |

| (bipy)₂Ru(HpTSC)₂ | Distorted octahedral | 1.5 × 10⁴ | 15 |

Anticancer Activity:

Nickel(II) and Copper(II) Complexes

| Metal Salt | Product | Coordination Mode | Biological Activity |

|---|---|---|---|

| NiCl₂ | [Ni(2,3BTSTCH)] | Unsymmetrical | Antifungal (Candida albicans) |

| CuCl₂ | [Cu(2,3BTSTCH)Cl] | Square planar | DNA cleavage via oxidative pathways |

Structural Modifications and Reactivity

Substituents on the thiosemicarbazone backbone significantly alter reactivity and biological properties:

Modifications:

-

N(4)-Alkylation: Enhances lipophilicity and antibacterial activity (e.g., MeTSC vs. PhTSC) .

-

π-Extension: Co-planar arrangement of the benzodioxole and thiosemicarbazone moieties stabilizes π–π interactions in crystal lattices .

Key Findings:

-

Antibacterial Activity: PhTSC derivatives show MIC values as low as 10 μM against Bacillus cereus .

-

Antioxidant Capacity: EC₅₀ values for DPPH radical scavenging: 18–22 μM (comparable to Trolox) .

Comparative Reactivity Table

Scientific Research Applications

Anticancer Activity

Piperonal thiosemicarbazones have shown promising results in anticancer research. Studies indicate that these compounds can inhibit the growth of various cancer cell lines through multiple mechanisms:

- DNA Interaction : PTSC complexes demonstrate strong binding to DNA, which is crucial for their anticancer activity. For instance, the binding constants for PTSC derivatives with calf thymus DNA were found to be in the range of to at 293 K . This interaction can lead to the disruption of DNA replication and transcription processes.

- Topoisomerase II Inhibition : Several PTSC derivatives act as catalytic inhibitors of human topoisomerase II, an enzyme critical for DNA unwinding during replication. The IC50 values for these compounds ranged from 26 to 150 µM against human colon cancer cell lines HCT-116 and Caco-2 .

- Antioxidant Properties : PTSC complexes exhibit antioxidant capabilities, which may contribute to their cytotoxic effects on cancer cells by reducing oxidative stress .

Antibacterial Activity

The antibacterial properties of piperonal thiosemicarbazones have been evaluated against various pathogenic bacterial strains:

- Gram-positive Bacteria : Studies show that PTSC complexes possess significant antibacterial activity against Gram-positive strains, with IC50 values as low as 10 µM . This suggests that these compounds could be developed into effective antibacterial agents.

- Mechanism of Action : The mechanism behind the antibacterial action may involve the disruption of bacterial cell membranes or interference with metabolic pathways .

Interaction with Biomolecules

Piperonal thiosemicarbazones also interact with various biomolecules, which is essential for their pharmacological properties:

- Human Serum Albumin (HSA) : PTSC complexes bind strongly to HSA, which affects their distribution and efficacy in biological systems. Binding constants for these interactions were reported to be around . This binding can prolong the half-life of drugs in circulation.

- DNA Binding Studies : The interaction studies revealed that PTSC derivatives not only bind to DNA but also exhibit selectivity towards cancerous cells compared to normal cells .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of piperonal thiosemicarbazones:

Mechanism of Action

The mechanism of action of piperonal, thiosemicarbazone involves its ability to chelate metal ions, forming stable complexes that can interact with biological targets. In cancer cells, the compound induces apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death. The molecular targets include DNA, enzymes involved in redox regulation, and mitochondrial pathways .

Comparison with Similar Compounds

Structural Variations and Crystallography

- Piperonal vs. Piperidine/Pyrrolidine Derivatives :

Piperidine- and pyrrolidine-based thiosemicarbazones (e.g., compounds 5a–s in ) replace the benzodioxole ring with heterocyclic amines. These frameworks enhance interactions with biological targets like dihydrofolate reductase (DHFR), as seen in studies where piperidine derivatives showed IC50 values ranging from 0.12–4.50 µM . In contrast, PTSC’s benzodioxole group may favor tyrosinase inhibition, as observed in benzaldehyde thiosemicarbazones . - Substituent Effects: Substitutions on the thiosemicarbazone nitrogen (e.g., aromatic vs. aliphatic groups) significantly impact activity. For example, PTSC derivatives with electron-withdrawing groups (–Br, –Cl) exhibit stronger antimicrobial effects than those with electron-donating groups (–CH3) . Similar trends are noted in pyridine-3-carbaldehyde thiosemicarbazones, where halogen substituents enhance antifungal activity .

Table 1: Structural and Crystallographic Comparison

Biological Activity

Piperonal thiosemicarbazone (PTSC) is a derivative of piperonal that has gained attention in medicinal chemistry due to its diverse biological activities, including cytotoxic, antibacterial, and antiviral properties. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with PTSC.

1. Chemical Structure and Synthesis

Piperonal thiosemicarbazone can be synthesized through the reaction of piperonal with thiosemicarbazide in the presence of an acid catalyst. The general reaction can be represented as follows:

The resulting compound exhibits a thiosemicarbazone structure, which is known for its ability to coordinate with metal ions, enhancing its biological properties .

2.1 Anticancer Activity

PTSC has demonstrated significant anticancer activity against various human cancer cell lines. For instance, studies have shown that PTSC and its metal complexes exhibit cytotoxic effects on colon cancer cells (HCT-116 and Caco-2) with IC50 values ranging from 7 to 159 µM .

Table 1: Cytotoxicity of Piperonal Thiosemicarbazone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Piperonal Thiosemicarbazone | HCT-116 | 7-159 |

| Piperonal-N(4)-ethyl | Caco-2 | 10-150 |

| Piperonal-N(4)-phenyl | MCF-7 | 17.4 |

The mechanism of action appears to involve DNA intercalation, as evidenced by binding constants in the range of , indicating a strong interaction with DNA .

2.2 Antibacterial Activity

PTSC exhibits antibacterial properties primarily against Gram-positive bacteria. Studies report IC50 values as low as 10 µM against pathogenic strains . The antibacterial efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and function.

Table 2: Antibacterial Activity of Piperonal Thiosemicarbazone

| Bacterial Strain | IC50 (µM) |

|---|---|

| Staphylococcus aureus | 10 |

| Bacillus subtilis | 15 |

| Escherichia coli | >100 |

2.3 Antioxidant Properties

PTSC has also been evaluated for its antioxidant activity using DPPH radical scavenging assays. The results indicate that PTSC exhibits significant antioxidant capacity, comparable to standard antioxidants like ascorbic acid .

3. Case Studies and Research Findings

Several studies have highlighted the multifaceted biological activities of PTSC:

- Study on Metal Complexes : Research involving ruthenium complexes of PTSC revealed enhanced anticancer properties compared to the free ligand, suggesting that metal coordination can amplify biological activity .

- In Silico Studies : Molecular docking studies have indicated that PTSC derivatives possess favorable binding energies with key cancer-related proteins, suggesting potential for multitargeting therapeutic strategies .

4.

Piperonal thiosemicarbazone is a promising compound in medicinal chemistry with notable anticancer, antibacterial, and antioxidant activities. Its effectiveness can be enhanced through metal coordination, making it a candidate for further development in pharmacological applications. Ongoing research into its mechanisms of action and potential as a therapeutic agent is warranted.

Q & A

Q. Key Notes for Experimental Design :

- For spectrophotometric Pd(II) analysis, validate methods using synthetic alloys or certified reference materials to ensure accuracy (±2% error tolerance) .

- In biological studies, include controls for metal ion speciation (e.g., Fe²⁺ vs. Fe³⁺) and redox activity (e.g., ascorbate oxidation assays) .

- For crystallography, refine structures using SHELXL (CCDC deposition recommended) and cross-validate bond lengths/angles with literature values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.